2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid 2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1047683-23-7
VCID: VC7536582
InChI: InChI=1S/C17H20N2O4/c20-9-3-8-18-15(17(22)23)11-16(21)19-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10,15,18,20H,3,8-9,11H2,(H,19,21)(H,22,23)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCCO
Molecular Formula: C17H20N2O4
Molecular Weight: 316.357

2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

CAS No.: 1047683-23-7

Cat. No.: VC7536582

Molecular Formula: C17H20N2O4

Molecular Weight: 316.357

* For research use only. Not for human or veterinary use.

2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid - 1047683-23-7

Specification

CAS No. 1047683-23-7
Molecular Formula C17H20N2O4
Molecular Weight 316.357
IUPAC Name 2-(3-hydroxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C17H20N2O4/c20-9-3-8-18-15(17(22)23)11-16(21)19-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10,15,18,20H,3,8-9,11H2,(H,19,21)(H,22,23)
Standard InChI Key XGSOJHFXQLOTSQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCCO

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, reflects its intricate architecture. Key structural features include:

  • A naphthalen-2-ylamino group attached to the fourth carbon of a butanoic acid backbone.

  • An oxo group at the fourth position, contributing to the molecule’s polarity.

  • A 3-hydroxypropylamino substituent at the second carbon, introducing both hydrophilic and flexible structural elements .

The SMILES notation O=C(CC(NCCCO)C(=O)O)Nc1ccc2ccccc2c1\text{O=C(CC(NCCCO)C(=O)O)Nc1ccc2ccccc2c1} further clarifies the connectivity, emphasizing the naphthalene ring system and the spatial arrangement of functional groups .

Table 1: Molecular Data

PropertyValueSource
CAS Number1047683-23-7
Molecular FormulaC17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular Weight316.35 g/mol
SMILESO=C(CC(NCCCO)C(=O)O)Nc1ccc2ccccc2c1

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains unquantified, but structural analogs like 4-(naphthalen-2-yl)-4-oxobutanoic acid (CAS 1590-22-3) exhibit limited water solubility and a melting point of 170–172°C . The hydroxypropyl group in the subject compound likely enhances aqueous solubility compared to non-hydroxylated derivatives, though this requires experimental validation.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (oxo and carboxylic acid groups) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1} .

  • NMR: The 1H^1\text{H} NMR spectrum would display aromatic protons (δ 7.2–8.5 ppm for naphthalene), methylene protons adjacent to the amino group (δ 2.5–3.5 ppm), and a broad carboxylic acid proton (δ ~12 ppm) .

Current Research and Applications

Analytical Challenges

The lack of reported chromatographic data (HPLC, GC-MS) underscores the need for method development. Reverse-phase HPLC with C18 columns and UV detection at 254 nm is recommended for purity assessment, leveraging the naphthalene chromophore .

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